Cas no 71989-31-6 (Fmoc-Pro-OH)

Fmoc-Pro-OH 化学的及び物理的性質

名前と識別子

-

- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid

- Fmoc-Pro-OH

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-proline

- (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

- 9-FLUORENYLMETHOXYCARBONYL-L-PROLINE

- FMOC-L-Proline

- Fmoc-L-Pro-OH

- L-Proline-d3-N-Fmoc

- L-Proline-N-Fmoc

- (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

- AG-G-82817

- Fmoc-(S)-proline

- Fmoc-L-proline-OH

- N-(9-Fluorenylmethoxycarbonyl)-L-proline

- N-Fmoc-(S)-proline

- SBB066147

- N-FMOC-L-PROLINE

- (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

- (2S)-1-[(fluoren-9-ylmethyl)oxycarbonyl]pyrrolidine-2-carboxylic acid

- FMOC-PRO

- PubChem10033

- 1-(9H-Fluorene-

- AKOS015924242

- J-300224

- CHEMBL4637507

- Z1123720062

- (S)-FMOC-PYRROLIDINE-2-CARBOXYLIC ACID

- [(9H-fluoren-9-ylmethoxy)carbonyl]-L-proline

- SCHEMBL118354

- M03372

- (S)-N-(9-Fluorenylmethoxycarbonyl)proline

- 71989-31-6

- Fmoc-Pro-OH, >=99.0% (HPLC)

- EN300-81243

- Fmoc-Pro-OH,Nonhydrate

- AKOS012535968

- Fmoc-Pro-OH.nH2O

- HY-W013780

- NS00064249

- F0298

- CS-11264

- 3HXX85PZ7M

- MFCD00037122

- DTXSID401318313

- 1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2S)-

- AM82196

- CS-W014496

- ZPGDWQNBZYOZTI-SFHVURJKSA-N

- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-proline

- 1-(9H-fluoren-9-ylmethyl)-(S)-hydrogenpyrrolidin-1,2-dicarboxylat

- DB-029824

-

- MDL: MFCD00065670

- インチ: 1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1

- InChIKey: ZPGDWQNBZYOZTI-SFHVURJKSA-N

- ほほえんだ: O(C(N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(=O)O[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

- BRN: 3596735

計算された属性

- せいみつぶんしりょう: 337.131408g/mol

- ひょうめんでんか: 0

- XLogP3: 3.4

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 4

- どういたいしつりょう: 337.131408g/mol

- 単一同位体質量: 337.131408g/mol

- 水素結合トポロジー分子極性表面積: 66.8Ų

- 重原子数: 25

- 複雑さ: 500

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白粉。

- 密度みつど: 1.2486 (rough estimate)

- ゆうかいてん: 117-118 °C (lit.)

- ふってん: 548.6°C at 760 mmHg

- フラッシュポイント: 285.6℃

- 屈折率: -32.5 ° (C=1, DMF)

- ようかいど: Soluble in methanol. (almost transparency.)

- PSA: 69.67

- LogP: 3.42240

- ようかいせい: まだ確定していません。

- 光学活性: [α]20/D −32±1°, c = 1% in DMF

- ひせんこうど: -32 º (c=1,DMF)

Fmoc-Pro-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26;S36

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

Fmoc-Pro-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0298-5g |

Fmoc-Pro-OH |

71989-31-6 | 98.0%(LC&T) | 5g |

¥165.0 | 2022-05-30 | |

| BAI LING WEI Technology Co., Ltd. | 155254-25G |

Fmoc-L-proline, 98% |

71989-31-6 | 98% | 25G |

¥ 200 | 2022-04-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD8606-25g |

Fmoc-Pro-OH |

71989-31-6 | 98% (contains <7%H2O) | 25g |

¥54.0 | 2024-04-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F10180-500g |

Fmoc-Pro-OH |

71989-31-6 | 97% | 500g |

¥878.0 | 2023-09-07 | |

| Ambeed | A116916-100g |

Fmoc-Pro-OH |

71989-31-6 | 98% | 100g |

$57.0 | 2025-02-27 | |

| Ambeed | A116916-500g |

Fmoc-Pro-OH |

71989-31-6 | 98% | 500g |

$164.0 | 2025-02-27 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010488-5g |

Fmoc-Pro-OH |

71989-31-6 | 98% | 5g |

¥27 | 2024-05-22 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F113134-25g |

Fmoc-Pro-OH |

71989-31-6 | 98% | 25g |

¥123.90 | 2023-09-03 | |

| TRC | P756005-1g |

L-Proline-N-Fmoc |

71989-31-6 | 1g |

$ 155.00 | 2023-09-06 | ||

| TRC | P756005-50g |

L-Proline-N-Fmoc |

71989-31-6 | 50g |

$ 270.00 | 2023-09-06 |

Fmoc-Pro-OH サプライヤー

Fmoc-Pro-OH 関連文献

-

Alfredo Ornelas,Kaitlyn N. Williams,Kevin A. Hatch,Aurelio Paez,Angela C. Aguilar,Cameron C. Ellis,Nishat Tasnim,Supriyo Ray,Carl W. Dirk,Thomas Boland,Binata Joddar,Chunqiang Li,Katja Michael Org. Biomol. Chem. 2018 16 1000

-

Simon A. Dingsdag,Benjamin C-M. Yap,Neil Hunter,Maxwell J. Crossley Org. Biomol. Chem. 2015 13 98

-

Barbora Lemrová,Michal Maloň,Miroslav Soural Org. Biomol. Chem. 2022 20 3811

-

Lili Zhang,Jun Cao,Kai Chen,Yi Liu,Yushu Ge,Jiang Wu,Dan Liu New J. Chem. 2019 43 3071

-

Brittney A. Klein,Dylan G. Tkachuk,Victor V. Terskikh,Vladimir K. Michaelis New J. Chem. 2021 45 12384

-

Jingchang Yang,Huan Rong,Ping Shao,Yanduo Tao,Jun Dang,Peng Wang,Yushu Ge,Jiang Wu,Dan Liu J. Mater. Chem. B 2016 4 6065

-

Peng Wang,Jiang Wu,Panpan Zhou,Weisheng Liu,Yu Tang J. Mater. Chem. B 2015 3 3617

-

Simon A. Dingsdag,Benjamin C-M. Yap,Neil Hunter,Maxwell J. Crossley Org. Biomol. Chem. 2015 13 98

-

Nobuyuki Higashi,Ryo Yoshikawa,Tomoyuki Koga RSC Adv. 2020 10 15947

Fmoc-Pro-OHに関する追加情報

Fmoc-Pro-OH: A Comprehensive Overview

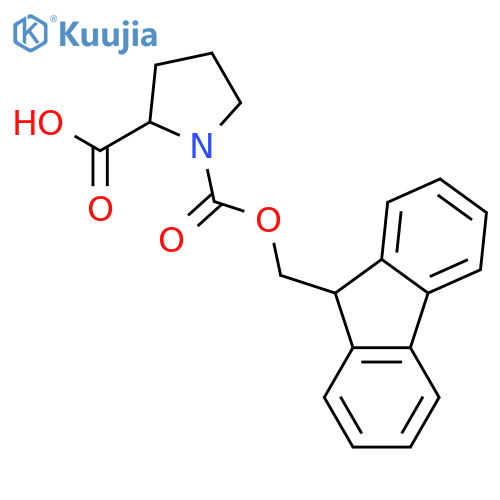

Fmoc-Pro-OH, also known as 9-Fluorenylmethyloxycarbonyl protected proline, is a significant compound in the field of organic chemistry and peptide synthesis. With the CAS number 71989-31-6, this compound has gained attention due to its unique properties and versatile applications. The structure of Fmoc-Pro-OH consists of a proline amino acid derivative, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial in peptide synthesis, as it allows for controlled deprotection during the synthesis process.

The Fmoc group is widely recognized for its stability under basic conditions and its ability to be selectively removed under acidic conditions, such as those involving trifluoroacetic acid (TFA). This makes Fmoc-Pro-OH an ideal reagent in solid-phase peptide synthesis (SPPS), where precise control over the synthesis steps is essential. Recent studies have highlighted the role of Fmoc-protected amino acids in improving the efficiency and scalability of peptide production, particularly in the pharmaceutical industry.

Proline, as a naturally occurring amino acid, plays a critical role in various biological processes. Its cyclic secondary amine structure contributes to its unique properties, such as its ability to act as a chiral auxiliary in asymmetric synthesis. When protected with the Fmoc group, proline derivatives like Fmoc-Pro-OH retain these properties while offering enhanced stability and compatibility with modern synthetic techniques.

Recent advancements in chemical biology have further expanded the applications of Fmoc-Pro-OH. For instance, researchers have explored its use in the synthesis of bioactive peptides and peptidomimetics, which hold potential in drug discovery and development. The ability to precisely control the stereochemistry during synthesis has made Fmoc-Pro-OH a valuable tool in creating enantiomerically pure compounds, which are crucial for pharmacological studies.

In addition to its role in peptide synthesis, Fmoc-Pro-OH has found applications in materials science. Its structural properties make it suitable for use in the development of novel materials with tailored functionalities. For example, recent studies have investigated its potential in creating self-assembling peptides that can form nanofibers or hydrogels, which have applications in tissue engineering and regenerative medicine.

The synthesis of Fmoc-Pro-OH typically involves a multi-step process that begins with the isolation or synthesis of proline. The protection of the amino group with the Fmoc group is achieved through a reaction involving 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and proline under basic conditions. This reaction is highly efficient and can be scaled up for industrial production.

The stability and reactivity of Fmoc-Pro-OH make it suitable for storage under standard laboratory conditions. However, care must be taken to avoid exposure to strong acids or bases that could lead to premature deprotection or degradation. Proper handling and storage are essential to maintain the integrity of this compound for its intended applications.

In terms of safety considerations, while Fmoc-Pro-OH is not classified as a hazardous material under normal conditions, it should still be handled with care. Proper personal protective equipment (PPE) should be used during handling to minimize exposure risks. Additionally, waste generated from its use should be disposed of according to local regulations to ensure environmental safety.

The demand for compounds like Fmoc-Pro-OH continues to grow as advancements in synthetic chemistry and biotechnology expand their applications. Researchers are increasingly exploring new ways to utilize this compound in diverse fields such as drug delivery systems, enzyme engineering, and materials science.

In conclusion, Fmoc-Pro-OH, with its CAS number 71989-31-6, remains a vital tool in modern organic chemistry and peptide synthesis. Its unique properties and versatility make it an essential reagent for both academic research and industrial applications. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow even further.

71989-31-6 (Fmoc-Pro-OH) 関連製品

- 101555-62-8(Fmoc-D-Pro-OH)

- 103478-58-6(Fmoc-D-N-Me-Val-OH)

- 103478-63-3(N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine)

- 105047-45-8(Fmoc-lys-OH)

- 103478-62-2(Fmoc-N-Me-Leu-OH)

- 84000-11-3(Fmoc-N-Me-Val-OH)

- 77284-32-3(Fmoc-L-norleucine)

- 88050-17-3((2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidine-2-carboxylic acid)

- 35661-60-0(Fmoc-L-Leu-OH)

- 71989-20-3(Fmoc-L-glutamine)